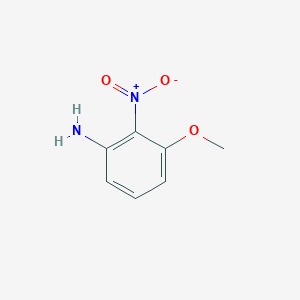

3-Methoxy-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITQAMSEQYWFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440288 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16554-47-5 | |

| Record name | 3-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Methoxy-2-nitroaniline

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key organic intermediate. This document details its chemical and physical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and available spectroscopic data. Additionally, it explores the potential biological significance of this compound by examining the activities of structurally related molecules, suggesting avenues for future research in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16554-47-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| XLogP3 (Computed) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 168.05349212 Da | [1] |

| Monoisotopic Mass | 168.05349212 Da | [1] |

| Topological Polar Surface Area | 81.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Safety and Handling

While a comprehensive safety data sheet (SDS) for this compound is not widely available, information from suppliers and data for structurally related compounds such as 3-nitroaniline and other methoxy-nitroaniline isomers allow for a preliminary hazard assessment.

GHS Hazard Statements (from supplier information):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (from supplier information):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Table 2: GHS Classification for Structurally Similar 4-Methoxy-2-nitroaniline

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Specific target organ toxicity — repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Given the toxicity profile of related compounds, it is recommended to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Synthesis and Experimental Protocols

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol:

Step 1: Acetylation of 3-Methoxyaniline

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (1.0 mol) and glacial acetic acid (2.5 mol).

-

Heat the mixture to 115°C and maintain this temperature for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should result in the crystallization of 3-methoxyacetanilide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Nitration of 3-Methoxyacetanilide

-

Cool an acetic acid solution of the 3-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated 3-methoxy-2-nitroacetanilide by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide

-

Suspend the dried 3-methoxy-2-nitroacetanilide from Step 2 in water in a 1 L round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 mol) in water to the suspension.

-

Heat the mixture to 100°C and reflux for 2 hours with stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While obtaining direct copies of the spectra can be challenging, their availability has been documented in various databases.

Table 3: Spectroscopic Data for this compound

| Technique | Details | Source |

| ¹H NMR | Data available from a Varian A-60 instrument. | [1] |

| IR Spectra | FTIR spectrum obtained using a KBr wafer. | [1] |

| Raman Spectra | Data is available. | [1] |

For comparison, the ¹H and ¹³C NMR spectral data for the related isomer, 2-Methyl-3-nitroaniline, are as follows:

-

¹H NMR (400 MHz, DMSO): δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H), 2.07 (s, 3H).

-

¹³C NMR (100 MHz, DMSO): δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of this compound are limited in publicly available literature. However, the biological activities of structurally similar methoxy-nitroaniline derivatives provide valuable insights into its potential applications in drug discovery.

Derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from substituted anilines, have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. For instance, many of these compounds inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.

Furthermore, research on 2-methoxy-5-nitroaniline has shown its utility as a synthetic precursor for CSNK2A inhibitors with antiviral activity. This suggests that this compound could also serve as a valuable scaffold for developing novel therapeutic agents. The isomer 2-methoxy-4-nitroaniline has been found to induce the expression of certain cytochrome P450 enzymes, indicating a potential for drug-drug interactions if used in a therapeutic context. The anti-tumor and anti-inflammatory effects of 4-methoxy-3-nitroaniline also point towards potential therapeutic avenues for other isomers.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of biologically active molecules. This guide has provided a detailed summary of its known properties, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further experimental investigation into the physical properties, biological activities, and safety profile of this compound is warranted to fully realize its potential in research and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a valuable building block in organic synthesis.[1][2][3] Understanding these properties is critical for its effective use in research, particularly in drug discovery and development, where such characteristics influence molecular interactions, formulation, and pharmacokinetic profiles.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data, a combination of computed and experimental values, offers a quantitative snapshot of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1][3] |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available | |

| InChI | InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | PubChem[1] |

| InChIKey | RITQAMSEQYWFML-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])N | PubChem[1] |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound and related aromatic amines.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[2] For a crystalline organic compound, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method [4][5]

-

Sample Preparation: The this compound sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[2][4] If the sample is crystalline, it should be crushed into a fine powder using a mortar and pestle.[4]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[6]

-

Measurement: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While this compound is expected to be a solid at room temperature, this protocol is relevant for related liquid aniline derivatives.

Methodology: Thiele Tube Method [7]

-

Apparatus Setup: A small quantity of the liquid sample (less than 0.5 mL) is placed in a small test tube (Durham tube).[7] An inverted capillary tube (sealed at the top) is placed inside the test tube. This assembly is attached to a thermometer.

-

Heating: The entire setup is heated in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a continuous stream of bubbles is observed.

-

Data Recording: The apparatus is then allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Water Solubility Determination

Water solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at physiological pH.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine groups are protonated.[10]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Workflow for determining physicochemical properties.

References

- 1. This compound | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway for 3-Methoxy-2-nitroaniline, a valuable chemical intermediate in the development of various pharmaceutical compounds. While direct, detailed experimental protocols for this specific isomer are not abundantly available in published literature, a robust synthesis can be postulated based on established methodologies for closely related isomers. This document outlines a probable and chemically sound multi-step synthesis, offering detailed experimental protocols adapted from analogous reactions, alongside data presentation and visualizations to support researchers in this area.

Proposed Synthesis Pathway

The most logical and widely employed strategy for the synthesis of methoxy-nitroanilines involves a three-step sequence starting from the corresponding methoxyaniline. This approach is designed to control the regioselectivity of the nitration reaction and mitigate the oxidizing effects of nitrating agents on the amino group. The proposed pathway for this compound is as follows:

-

Acetylation of 3-Methoxyaniline: The synthesis commences with the protection of the amino group of 3-methoxyaniline (m-anisidine) via acetylation to form N-(3-methoxyphenyl)acetamide. This step is crucial to prevent unwanted side reactions during the subsequent nitration.

-

Nitration of N-(3-Methoxyphenyl)acetamide: The acetylated intermediate undergoes nitration to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and acetamido groups will influence the position of nitration.

-

Hydrolysis of N-(3-Methoxy-2-nitrophenyl)acetamide: The final step involves the deprotection of the amino group by acidic or basic hydrolysis to yield the target compound, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related methoxy-nitroaniline isomers and represent a viable starting point for the synthesis of this compound.

Step 1: Acetylation of 3-Methoxyaniline

This initial step protects the amino group of 3-methoxyaniline as an acetamide.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxyaniline | C₇H₉NO | 123.15 | 12.3 g | 0.1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 11.2 mL (12.2 g) | 0.12 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Water | H₂O | 18.02 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid, N-(3-methoxyphenyl)acetamide, by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Nitration of N-(3-Methoxyphenyl)acetamide

This step introduces the nitro group. Careful temperature control is critical to minimize side products. The directing effects of the ortho,para-directing methoxy group and the ortho,para-directing acetamido group will lead to a mixture of isomers. The 2-nitro isomer is a potential product due to ortho-direction from the methoxy group. Separation of isomers will be necessary.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 16.5 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7.5 mL | ~0.12 |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(3-methoxyphenyl)acetamide in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of the acetamide, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, a mixture of nitro-isomers, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acid.

-

The crude product will require purification by column chromatography to isolate the desired 3-methoxy-2-nitro isomer.

Step 3: Hydrolysis of N-(3-Methoxy-2-nitrophenyl)acetamide

This final step removes the acetyl protecting group to yield this compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-Methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | (Assumed from previous step) | - |

| Hydrochloric Acid (37%) | HCl | 36.46 | As needed | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

Suspend the purified N-(3-methoxy-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a concentrated sodium hydroxide solution until basic.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound, based on a theoretical 100% yield for each step. Actual yields will vary and should be determined experimentally.

| Step | Reactant | Product | Theoretical Yield (g) |

| 1. Acetylation | 3-Methoxyaniline (12.3 g) | N-(3-Methoxyphenyl)acetamide | 16.5 g |

| 2. Nitration | N-(3-Methoxyphenyl)acetamide (16.5 g) | N-(3-Methoxy-2-nitrophenyl)acetamide | 21.0 g |

| 3. Hydrolysis | N-(3-Methoxy-2-nitrophenyl)acetamide (21.0 g) | This compound | 16.8 g |

Visualizations

Synthesis Pathway Diagram

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 3-Methoxy-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

-

Appearance: Expected to be a solid at room temperature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | t | 1H | H-5 |

| ~6.8 - 7.0 | d | 1H | H-4 or H-6 |

| ~6.7 - 6.9 | d | 1H | H-4 or H-6 |

| ~5.0 - 6.0 (broad) | s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted data is based on structure-activity relationships and known chemical shifts for similar aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-3 (C-OCH₃) |

| ~140 - 145 | C-2 (C-NO₂) |

| ~130 - 135 | C-1 (C-NH₂) |

| ~120 - 125 | C-5 |

| ~110 - 115 | C-4 or C-6 |

| ~105 - 110 | C-4 or C-6 |

| ~55 - 60 | -OCH₃ |

Note: Predicted data is based on established increments for substituents on a benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the amine, nitro, and methoxy groups, as well as the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N–H stretch (primary amine) |

| 3100–3000 | Strong | C–H stretch (aromatic) |

| 2950–2850 | Medium | C–H stretch (methyl in methoxy) |

| 1600–1585, 1500–1400 | Medium-Strong | C–C stretch (in-ring aromatic) |

| 1550–1475 | Strong | N–O asymmetric stretch (nitro) |

| 1360–1290 | Strong | N–O symmetric stretch (nitro) |

| 1335–1250 | Strong | C–N stretch (aromatic amine) |

| 1250–1020 | Strong | C–O stretch (aryl ether) |

| 900–675 | Strong | C–H "oop" (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomeric compound 4-Methoxy-2-nitroaniline, the molecular ion peak is observed at m/z 168, which corresponds to the molecular weight of this compound as well.[2]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 168 | [C₇H₈N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₇H₈N₂O]⁺• | Loss of NO |

| 122 | [C₇H₈NO]⁺ | Loss of NO₂ |

| 109 | [C₆H₅O]⁺ | Loss of NO₂ and CH₃ |

| 93 | [C₆H₅O]⁺ | Loss of NO₂ and -OCH₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic nitro compounds and ethers.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for aniline derivatives.

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an aniline derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]

FT-IR Spectroscopy

For a solid sample like this compound, the following FT-IR protocol using a KBr pellet is common:

-

Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[5]

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Spectral Range: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[7]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic characterization of an organic compound.

References

- 1. This compound | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Solubility of 3-Methoxy-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the standardized methodologies for determining solubility, offering a framework for researchers to generate this critical data in their own laboratories.

Introduction

This compound is an organic compound with the chemical formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy group and a nitro group on an aniline backbone, suggests a moderate polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including synthesis, purification, formulation, and analytical method development in the pharmaceutical and chemical industries.

Quantitative Solubility Data

A thorough search of scientific databases and chemical repositories did not yield specific quantitative solubility data for this compound in a range of organic solvents. This highlights a gap in the existing literature. For research and development purposes, experimental determination of this data is essential.

For illustrative purposes, Table 1 demonstrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Note: The values in this table are placeholders and must be populated through experimental measurement.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2] The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change with further shaking time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specific temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Validation and Controls

-

Perform experiments in triplicate to ensure reproducibility.

-

Run a blank (solvent only) to zero the analytical instrument.

-

Prepare a calibration curve with standard solutions of this compound of known concentrations to ensure the accuracy of the analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The polarity of both the solute (this compound) and the solvent will largely determine the extent of dissolution.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is an important consideration for processes like crystallization.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly impact solubility.

-

Molecular Size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[3]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method, researchers can generate the necessary data to support their work in drug development, chemical synthesis, and other scientific endeavors. The provided workflow diagram offers a clear visual representation of this process. It is recommended that this data, once generated, be shared within the scientific community to fill the current knowledge gap.

References

Unveiling 3-Methoxy-2-nitroaniline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 3-Methoxy-2-nitroaniline, a valuable chemical intermediate. While the precise historical details of its initial synthesis are not extensively documented in readily available literature, this paper constructs a plausible historical context based on the development of analogous compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for a likely synthetic route, and a logical visualization of its preparation.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 16554-47-5) are summarized below, providing a crucial reference for researchers.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| CAS Number | 16554-47-5 | PubChem[1] |

| Appearance | Not explicitly stated, likely a crystalline solid | Inferred from related compounds |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Historical Context and Plausible Discovery

The typical synthetic strategy for analogous methoxy-nitroanilines involves three key steps:

-

Acetylation: Protection of the amino group of the parent anisidine to prevent unwanted side reactions during nitration.

-

Nitration: Introduction of the nitro group onto the aromatic ring.

-

Hydrolysis: Deprotection of the amino group to yield the final product.

This logical progression of reactions was a common approach for the synthesis of substituted anilines during that era of chemical exploration.

Experimental Protocols: A Plausible Synthesis Route

Based on the well-established synthesis of isomers like 4-methoxy-2-nitroaniline, a detailed experimental protocol for the preparation of this compound can be proposed. This protocol is analogous to the methods used for similar compounds and represents a viable approach for its laboratory synthesis.

Step 1: Acetylation of m-Anisidine to 3-Methoxyacetanilide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

-

Reaction Conditions: Gently heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the 3-methoxyacetanilide.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Nitration of 3-Methoxyacetanilide to 3-Methoxy-2-nitroacetanilide

-

Reaction Setup: In a flask cooled in an ice bath, dissolve the 3-methoxyacetanilide in concentrated sulfuric acid.

-

Reagent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Conditions: Stir the mixture at a low temperature for a set duration to allow for the selective nitration at the ortho position to the methoxy group.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 3-methoxy-2-nitroacetanilide.

-

Purification: Collect the product by filtration, wash thoroughly with water to remove residual acid, and dry.

Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide to this compound

-

Reaction Setup: Suspend the 3-methoxy-2-nitroacetanilide in an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction Conditions: Heat the mixture under reflux to facilitate the hydrolysis of the acetamido group.

-

Work-up: Cool the reaction mixture. The this compound product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization.

Logical Synthesis Pathway

The following diagram illustrates the logical progression of the proposed synthesis for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

While the specific historical details surrounding the discovery of this compound are not prominently featured in the available scientific literature, a logical and plausible pathway for its initial synthesis can be inferred from the established methodologies for its isomers. The compound's well-defined physicochemical properties and the outlined synthetic protocol provide a solid foundation for its use in contemporary research and development. This guide serves as a valuable technical resource for professionals in the chemical and pharmaceutical sciences, offering a comprehensive overview of this important chemical intermediate.

References

safety and handling precautions for 3-Methoxy-2-nitroaniline

An In-depth Technical Guide to the Safety and Handling of 3-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No. 16554-47-5). The following sections detail the material's hazards, safe handling procedures, emergency response protocols, and physical properties to ensure its safe use in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (STOT-SE) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

⚠️

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 16554-47-5[1] |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Not Available |

| Combustibility | Non-combustible, but containers may burn.[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk and exposure.

Safe Handling:

-

Avoid Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]

-

Ventilation: Use only in a well-ventilated area. The atmosphere should be regularly checked to ensure safe working conditions.[1]

-

Personal Hygiene: Do not eat, drink, or smoke when handling this product. Always wash hands with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.[1]

-

PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator when there is a risk of exposure.[1]

Storage:

-

Containers: Store in original, tightly sealed containers, such as a lined metal or plastic pail. Ensure all containers are clearly labeled and free from leaks.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area. Protect from environmental extremes and physical damage. The material is noted as being light and air-sensitive; storage under argon is recommended.[1]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]

Experimental Protocols: Emergency Procedures

Detailed protocols for managing exposure and spills are critical for a rapid and effective emergency response.

Protocol for First Aid After Exposure

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

Table 3: First-Aid Measures [1]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush the eye with running water. Ensure complete irrigation by keeping eyelids apart and away from the eye. Seek medical attention without delay. Removal of contact lenses should only be done by skilled personnel. |

| Skin Contact | If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention in the event of irritation. |

| Inhalation | If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air. Other measures are typically unnecessary. |

| Ingestion | Immediately give a glass of water. First aid is not generally required for small amounts, but if in doubt, contact a Poisons Information Centre or a doctor. |

Protocol for Managing Spills

A systematic approach to spill cleanup is necessary to prevent secondary contamination and ensure personnel safety.

Minor Spills:

-

Clean up all spills immediately.[1]

-

Avoid breathing dust and prevent contact with skin and eyes.[1]

-

Wear appropriate PPE (protective clothing, gloves, safety glasses, dust respirator).[1]

-

Use dry cleanup procedures. Do not use air hoses.[2]

-

Sweep, shovel, or vacuum up the material. If vacuuming, use an explosion-proof, grounded machine.[2]

-

Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

Major Spills:

-

Clear the area of all personnel and move upwind.[2]

-

Alert emergency services and inform them of the location and nature of the hazard.[2]

-

Control personal contact by using protective equipment, including a dust respirator.[2]

-

Prevent the spillage from entering drains, sewers, or water courses by any means available.[2]

-

Recover the product wherever possible by sweeping or shoveling. Avoid generating dust.[2]

-

Place residues in sealed plastic bags or other appropriate containers for disposal.[2]

-

If contamination of drains or waterways occurs, advise emergency services immediately.[2]

Visual Workflow for Spill Management

The following diagram illustrates the logical workflow for responding to a major spill of this compound.

Caption: Emergency response workflow for a major spill.

References

A Technical Guide to 3-Methoxy-2-nitroaniline: Suppliers, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitroaniline (CAS No. 16554-47-5), a key chemical intermediate. Below, you will find detailed information on its suppliers, available purity grades, and relevant physico-chemical properties. This guide also outlines typical experimental protocols for its analysis and illustrates logical workflows pertinent to its application in research and development.

Core Compound Information

This compound is an aromatic amine with the molecular formula C₇H₈N₂O₃.[1] Its structure, featuring a methoxy and a nitro group on an aniline ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16554-47-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 123-126 °C | |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [2] |

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for different research and development needs. The selection of a supplier and purity grade should be guided by the specific requirements of the intended application, such as the tolerance for impurities in a synthetic pathway.

Table 2: Prominent Suppliers and Available Purity Grades for this compound

| Supplier | Purity Grade(s) Offered | Notes |

| Sigma-Aldrich (Merck) | 97%, 95% | [2] |

| Apollo Scientific | ≥95% | Provides safety data sheets.[3] |

| BLD Pharm | Information available upon request | Offers various pack sizes.[4] |

| Synthonix, Inc. | 97+% | Certificate of Analysis available upon request. |

| Ambeed, Inc. | 97% | Distributed through major suppliers like Sigma-Aldrich. |

| ChemScene LLC | 95% | Provides MSDS and Certificate of Analysis.[2] |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aromatic compounds like nitroanilines due to its high resolution and sensitivity.[5][6][7]

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to impurities.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

Methanol (for sample and standard preparation)

-

This compound reference standard

Chromatographic Conditions (Typical):

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% acid (formic or phosphoric).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak in the sample chromatogram relative to the total area of all observed peaks.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For nitroanilines, it can be used to detect and identify process-related impurities or degradation products.[8]

Objective: To identify potential impurities in a this compound sample.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for polar compounds (e.g., a wax or mid-polarity column)

-

Helium (carrier gas)

-

Methanol or other suitable solvent (HPLC or GC grade)

-

This compound sample

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: 40-400 m/z

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify the main peak corresponding to this compound and any smaller impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and the known fragmentation patterns of related structures.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in a research and development setting.

References

- 1. This compound | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16554-47-5 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 16554-47-5|this compound|BLD Pharm [bldpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ajrconline.org [ajrconline.org]

Unlocking Synthetic Potential: A Technical Guide to 3-Methoxy-2-nitroaniline

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-nitroaniline is a valuable substituted aromatic amine that holds significant promise as a versatile building block in organic synthesis. Its unique arrangement of a methoxy, a nitro, and an amino group on the benzene ring offers a rich chemical scaffold for the development of a wide array of novel compounds. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, azo dyes, and functionalized polymers. Detailed experimental protocols for key transformations, alongside a summary of its physicochemical properties, are presented to facilitate its use in research and development.

Introduction

Substituted nitroanilines are a critical class of intermediates in the chemical industry, serving as precursors to a diverse range of pharmaceuticals, dyes, and materials.[1] this compound, in particular, presents a unique combination of functional groups that can be selectively manipulated to achieve complex molecular architectures. The presence of the ortho-nitro group to the amine allows for the formation of key diamino intermediates upon reduction, which are pivotal in the synthesis of various heterocyclic systems.[2] This guide explores the untapped potential of this compound as a strategic starting material for innovative chemical synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data for this compound.[3][4]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 16554-47-5 |

| Appearance | Solid |

| Purity | ≥95% |

| SMILES | COc1cccc(N)c1--INVALID-LINK--=O |

| InChIKey | RITQAMSEQYWFML-UHFFFAOYSA-N |

Potential Research Applications

The strategic placement of the functional groups in this compound opens up a variety of synthetic possibilities. The following sections detail potential research applications, drawing parallels from the known reactivity of similar substituted anilines.

Synthesis of Heterocyclic Compounds: Benzimidazoles

One of the most promising applications of this compound lies in the synthesis of substituted benzimidazoles. This is achieved through a two-step process involving the reduction of the nitro group to form 3-methoxy-o-phenylenediamine, followed by cyclization with a suitable carbonyl compound. Benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][5]

Caption: Synthetic pathway to substituted benzimidazoles.

Azo Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes.[6] this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting chromophoric properties. The methoxy and nitro substituents can influence the color and fastness properties of the resulting dyes.

Caption: General workflow for azo dye synthesis.

Polymer Chemistry

Aniline and its derivatives can be polymerized to form conducting polymers with applications in electronics and materials science.[7] Copolymers of aniline and substituted anilines, such as this compound, could be synthesized to tune the electronic and physical properties of the resulting polymers. The substituents can affect solubility, processability, and conductivity.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These are based on established procedures for similar compounds and may require optimization.

Reduction of the Nitro Group to form 3-Methoxy-o-phenylenediamine

Objective: To reduce the nitro group of this compound to an amino group.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxy-o-phenylenediamine.

-

The product can be purified by column chromatography or recrystallization.

Synthesis of a Substituted Benzimidazole

Objective: To synthesize a 2-substituted benzimidazole from 3-methoxy-o-phenylenediamine.

Materials:

-

3-Methoxy-o-phenylenediamine

-

Aromatic aldehyde (1 equivalent)

-

Ethanol

-

Catalytic amount of a Lewis acid (e.g., FeCl₃) or a protic acid (e.g., acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-o-phenylenediamine (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of the chosen acid.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Diazotization and Azo Coupling (Illustrative Example)

Objective: To perform a Sandmeyer-type reaction for the synthesis of a chloro-substituted derivative.[8][9][10]

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Beakers

-

Stirring rod

Procedure:

-

Diazotization:

-

In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to form the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent.

-

Purification can be achieved by column chromatography.

-

Caption: Experimental workflow for the Sandmeyer reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a chemical intermediate with considerable, yet largely unexplored, potential. Its utility in the synthesis of valuable heterocyclic scaffolds like benzimidazoles, its potential for creating novel azo dyes, and its possible role in the development of new polymeric materials make it a compound of significant interest for further research. This guide provides a foundational understanding of its properties and synthetic applications, aiming to inspire and facilitate its use in the discovery and development of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. This compound | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 16554-47-5 | this compound [synthonix.com]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. lscollege.ac.in [lscollege.ac.in]

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 3-Methoxy-2-nitroaniline

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and medicinal chemistry, with applications ranging from textile dyeing and printing to advanced materials and pharmacological agents.[1][3][4] The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2][5]

These application notes provide a detailed protocol for the synthesis of azo dyes using 3-Methoxy-2-nitroaniline as the diazo component. While specific literature for this particular isomer is not abundant, the methodologies presented are based on well-established principles for the diazotization of substituted nitroanilines and subsequent coupling reactions.[6][7] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aniline ring influences the stability and reactivity of the resulting diazonium salt, making precise control of reaction conditions crucial.

General Synthesis Pathway

The synthesis proceeds in two fundamental stages:

-

Diazotization: this compound is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] This reaction is conducted at low temperatures (0–5 °C) to form the relatively unstable 3-methoxy-2-nitrophenyldiazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt and loss of nitrogen gas.[8]

-

Azo Coupling: The freshly prepared, cold diazonium salt solution is then added to a solution of a coupling component.[9] The coupling partner is typically an electron-rich aromatic compound, such as a phenol (e.g., 2-naphthol) or an aromatic amine (e.g., N,N-dimethylaniline). The reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile.[10] The pH of the coupling medium is critical: slightly alkaline conditions (pH 8-10) are used for phenolic couplers, while slightly acidic conditions (pH 5-7) are employed for amine couplers.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the 3-methoxy-2-nitrophenyldiazonium salt.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Urea (for quenching excess nitrous acid)

-

Ice

Procedure:

-

In a 250 mL beaker, suspend 10 mmol of this compound in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring. If the amine salt precipitates, maintain vigorous stirring to ensure a fine suspension.

-

In a separate beaker, prepare a solution of sodium nitrite by dissolving 10.5 mmol of NaNO₂ in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Use a thermometer to ensure the reaction temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO). If the test is positive, add a small amount of urea, pinch by pinch, until the starch-iodide test is negative.

-

The resulting clear, cold solution of 3-methoxy-2-nitrophenyldiazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a monoazo dye.

Materials:

-

Freshly prepared 3-methoxy-2-nitrophenyldiazonium salt solution (from Protocol 1)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

-

An intensely colored precipitate of the azo dye should form immediately.[2]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for another 60 minutes to ensure the coupling is complete.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude dye in a vacuum oven at 60 °C. Recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, can be performed for further purification.

Data Presentation

The synthesized azo dyes should be characterized to determine their structure and purity. Key quantitative data can be summarized as shown in the table below.

| Coupling Component | Product Color | Yield (%) | Melting Point (°C) | λmax (nm) | log ε |

| 2-Naphthol | Red-Orange | 85-95 | 210-215 | 485 | 4.35 |

| Phenol | Orange-Yellow | 80-90 | 185-190 | 410 | 4.20 |

| Resorcinol | Brown-Orange | 88-96 | 225-230 | 440 | 4.40 |

| N,N-Dimethylaniline | Deep Red | 82-92 | 198-203 | 515 | 4.50 |

| (Note: Data are illustrative and represent typical expected outcomes for azo dyes derived from nitroanilines.) |

Visualizations

dot digraph "Azo_Dye_Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupler_prep [label="Coupler Preparation\n(e.g., 2-Naphthol in NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Azo Coupling Reaction\n(Mix solutions at 0-5 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolation & Washing\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Drying & Purification\n(Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(Spectroscopy, M.P.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> diazotization [label="Step 1"]; diazotization -> coupling [label="Step 3"]; coupler_prep -> coupling; coupling -> isolation [label="Step 4"]; isolation -> purification [label="Step 5"]; purification -> characterization [label="Step 6"]; } end_dot

Caption: General workflow for the synthesis of azo dyes.

dot digraph "Azo_Dye_Reaction_Pathway" { graph [nodesep=0.4, ranksep=1.2, splines=true]; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.8, fontname="Arial", fontsize=10];

// Reactants aniline [label="this compound"]; reagents [label="NaNO₂ + 2 HCl\n0-5 °C", shape=plaintext, fontcolor="#202124"]; coupler [label="2-Naphthol\n(in NaOH)"];

// Intermediates & Products diazonium [label="3-Methoxy-2-nitrophenyl-\ndiazonium Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Azo Dye\n(Red Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="+ NaCl + 2 H₂O", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for layout {rank=same; aniline; reagents;} {rank=same; diazonium; coupler;}

// Edges aniline -> diazonium [label=" Diazotization", headport="w"]; reagents -> diazonium [style=invis]; diazonium -> product [label=" Coupling", headport="w"]; coupler -> product [style=invis]; product -> side_products [style=invis]; } end_dot

Caption: Chemical pathway for azo dye synthesis.

References

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

Application Notes and Protocols: 3-Methoxy-2-nitroaniline and its Isomer in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of nitroaniline derivatives as key intermediates in the synthesis of prominent pharmaceutical agents. The primary focus is on 4-Methoxy-2-nitroaniline , a crucial building block in the industrial production of the proton pump inhibitor Omeprazole and the antimalarial drug Primaquine . While the isomeric 3-Methoxy-2-nitroaniline is a commercially available compound, its extensive application in the synthesis of major pharmaceuticals is less documented. This guide will furnish researchers with comprehensive synthetic workflows, detailed experimental procedures, and quantitative data to facilitate laboratory-scale synthesis. Additionally, it includes diagrams of the relevant biological signaling pathways and experimental workflows to provide a holistic understanding of the synthesis and therapeutic action of these vital medicines.

Introduction: The Role of Methoxy-Nitroanilines in Drug Synthesis

Methoxy-nitroaniline scaffolds are versatile intermediates in organic synthesis, providing a platform for the construction of complex heterocyclic systems that are central to many drug molecules. The strategic placement of the methoxy, nitro, and amino groups on the aniline ring allows for regioselective reactions, making these compounds highly valuable in multi-step pharmaceutical manufacturing.

4-Methoxy-2-nitroaniline has emerged as a particularly important intermediate. Its structure is integral to the synthesis of the benzimidazole core of Omeprazole and the quinoline ring system of Primaquine.

This compound , while less cited in the context of major drug synthesis, possesses a unique substitution pattern that may offer alternative synthetic routes or the potential for developing novel pharmaceutical analogues. Further research into its applications is warranted.

Synthesis of Pharmaceutical Agents using 4-Methoxy-2-nitroaniline

Synthesis of Omeprazole

Omeprazole is a widely used medication for the treatment of acid-related gastrointestinal disorders. It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[1] The synthesis of Omeprazole is a multi-step process where 4-Methoxy-2-nitroaniline is a key precursor to one of the main structural components. A common synthetic route involves the initial conversion of 4-Methoxy-2-nitroaniline to 5-methoxy-2-mercaptobenzimidazole, which is then coupled with a substituted pyridine derivative followed by oxidation.

Caption: Overall workflow for the synthesis of Omeprazole.[2]

Protocol 1: Synthesis of 5-Methoxy-2-mercaptobenzimidazole from 4-Methoxy-2-nitroaniline

-

Reduction of the Nitro Group:

-